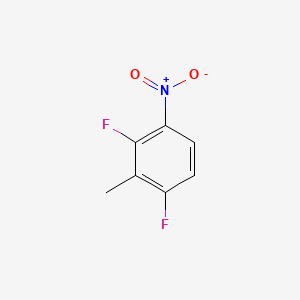

1,3-Difluoro-2-methyl-4-nitrobenzene

描述

Contextualization of Fluorinated Aromatic Compounds in Synthetic Chemistry and Materials Science

Fluorinated aromatic compounds are a cornerstone of modern chemistry, with their applications spanning a vast array of fields. The introduction of fluorine atoms into an aromatic ring can dramatically alter the molecule's physical, chemical, and biological properties. Fluorine's high electronegativity can influence the electron distribution within the aromatic system, affecting its reactivity and stability.

In medicinal chemistry, the incorporation of fluorine is a widely used strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. uq.edu.au The presence of fluorine can block sites of metabolic oxidation and alter the acidity of nearby functional groups, leading to improved pharmacokinetic profiles. Consequently, a significant percentage of pharmaceuticals currently on the market contain at least one fluorine atom. uq.edu.au

In materials science, fluorinated aromatics are utilized in the synthesis of high-performance polymers, liquid crystals, and organic electronics. The unique properties conferred by fluorine, such as thermal stability and altered electronic characteristics, are highly desirable in these applications.

Significance of Nitro-Substituted Fluorinated Aromatics in Organic Transformations

The presence of a nitro group on a fluorinated aromatic ring further enhances the compound's utility in organic synthesis. The strongly electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. This activation is particularly pronounced for substituents positioned ortho and para to the nitro group.

In the case of 1,3-Difluoro-2-methyl-4-nitrobenzene, the fluorine atom at the 1-position is highly activated by the para-nitro group, making it a prime site for displacement by a wide range of nucleophiles. This predictable reactivity allows for the regioselective introduction of various functional groups, a crucial aspect of multi-step organic synthesis. The nitro group itself can also be readily transformed into other functional groups, such as amines, providing further synthetic versatility.

Overview of this compound's Role in Academic and Industrial Applications

This compound serves as a key intermediate in the synthesis of more complex molecules in both academic laboratories and industrial settings. Its primary role is that of a scaffold upon which additional functionality can be built. While specific, large-scale industrial applications are often proprietary, the compound's presence in the catalogs of numerous chemical suppliers indicates its use in research and development.

In academic research, this compound is likely employed in the development of novel synthetic methodologies and the creation of new molecular entities with potential biological activity or material properties. For instance, it can be a starting material for the synthesis of novel heterocyclic compounds, which are prevalent in many pharmaceutical agents.

Industrially, compounds with similar structures are used in the production of agrochemicals, such as herbicides and fungicides, as well as in the synthesis of dyes and pigments. The difluoro-methyl-nitrobenzene core can be a precursor to active ingredients in these products.

Scope and Objectives of Research on this compound

The primary research interest in this compound centers on its utility as a synthetic intermediate. Key objectives of research involving this compound include:

Development of Novel Pharmaceuticals: Utilizing the compound as a starting material for the synthesis of new drug candidates. The aim is to leverage the unique properties conferred by the fluorine and nitro groups to design molecules with improved efficacy and safety profiles.

Synthesis of Agrochemicals: Exploring its use in the creation of new pesticides and herbicides. The goal is to develop more effective and environmentally benign crop protection agents.

Exploration of New Synthetic Routes: Using this compound as a model substrate to develop and refine new synthetic methods, particularly in the area of nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Creation of Advanced Materials: Investigating its potential as a monomer or precursor for the synthesis of novel polymers and other materials with desirable thermal, electronic, or optical properties.

A common synthetic route to this compound involves the nitration of 1,3-difluoro-2-methylbenzene. A typical laboratory-scale synthesis involves the slow, dropwise addition of 65% nitric acid to a solution of 1,3-difluoro-2-methylbenzene in sulfuric acid at a low temperature, such as -10°C. chemicalbook.com Following the reaction, the product is isolated by extraction. chemicalbook.com Spectroscopic methods, such as ¹H NMR, are used to confirm the structure of the resulting product. chemicalbook.com The reported ¹H NMR spectrum in CDCl₃ shows characteristic signals at approximately δ 7.80 (m, 1H), 6.8-7.1 (m, 1H), and 2.30 (s, 3H). chemicalbook.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-difluoro-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWNNVJXXMKAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510109 | |

| Record name | 1,3-Difluoro-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79562-49-5 | |

| Record name | 1,3-Difluoro-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-3-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Difluoro 2 Methyl 4 Nitrobenzene

Established Reaction Pathways for 1,3-Difluoro-2-methyl-4-nitrobenzene Synthesis

The traditional and most direct methods for the synthesis of this compound rely on precursor-based routes, primarily involving the nitration of a suitably substituted aromatic ring.

Precursor-Based Routes (e.g., utilizing 2,6-Difluorotoluene)

The primary established pathway for the synthesis of this compound involves the direct nitration of 2,6-Difluorotoluene. This method is a classical example of electrophilic aromatic substitution.

A common procedure involves the slow, dropwise addition of 65% nitric acid to a solution of 2,6-Difluorotoluene dissolved in concentrated sulfuric acid at a reduced temperature, typically around -10°C. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The reaction mixture is stirred for a period, for instance, 30 minutes, to ensure complete reaction. Following the reaction, the mixture is carefully poured into ice water to quench the reaction and precipitate the product. The product is then extracted using an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield this compound. This process has been reported to achieve a yield of approximately 78%.

Table 1: Synthesis of this compound via Nitration of 2,6-Difluorotoluene

| Reactant | Reagents | Conditions | Yield |

|---|---|---|---|

| 2,6-Difluorotoluene | 65% Nitric Acid, Sulfuric Acid | -10°C, 30 minutes | 78% |

Regioselective Nitration Processes in Fluorinated Aromatic Systems

The successful synthesis of this compound from 2,6-Difluorotoluene is a direct consequence of the principles of regioselectivity in electrophilic aromatic substitution. The directing effects of the substituents already present on the aromatic ring determine the position of the incoming nitro group.

In the case of 2,6-Difluorotoluene, the substituents are two fluorine atoms and one methyl group.

Methyl group: The methyl group is an electron-donating group through an inductive effect (+I effect) and hyperconjugation. It is an activating group and directs incoming electrophiles to the ortho and para positions.

In 2,6-Difluorotoluene, the two fluorine atoms are at positions 2 and 6, and the methyl group is at position 1. The positions ortho to the methyl group are occupied by fluorine atoms. The position para to the methyl group is position 4. The fluorine atoms direct to their para positions (relative to F at C2, this is C5; relative to F at C6, this is C3). The directing effects of the methyl group and the fluorine atoms work in concert to favor substitution at the 4-position, which is para to the activating methyl group and meta to both deactivating fluorine atoms, leading to the formation of this compound as the major product. The use of solid acid catalysts, such as zeolites, can further enhance the regioselectivity, particularly favoring the para-isomer in the nitration of substituted aromatic compounds.

Advanced Synthetic Approaches to Fluorinated Benzene (B151609) Derivatives Applicable to this compound

Beyond the traditional nitration of pre-fluorinated compounds, advanced synthetic methodologies offer alternative routes to fluorinated benzene derivatives, which could be adapted for the synthesis of this compound.

Cyclobutene Ring Expansion Strategies Involving Difluorocarbene

A modern approach to synthesizing 1,3-difluorobenzene (B1663923) derivatives involves the reaction of 1,2-disubstituted cyclobutenes with difluorocarbene. This method is notable because it constructs the 1,3-difluoro substitution pattern on the aromatic ring during its formation. The reaction proceeds through the addition of difluorocarbene to the cyclobutene, forming a strained housane intermediate which then undergoes a ring expansion to yield the 1,3-difluorobenzene derivative. This strategy avoids the direct handling of elemental fluorine and can offer a pathway to a variety of substituted 1,3-difluorobenzenes. While not a direct synthesis of the title compound, this methodology provides a framework for accessing the core 1,3-difluoro-2-methylbenzene structure, which can then be nitrated.

Alternative Fluorination Methodologies for Aromatic Substrates

Recent advancements in fluorination chemistry provide a toolbox of reagents and methods for the introduction of fluorine atoms onto aromatic rings, which can be applied to synthesize the necessary precursors.

Electrophilic Fluorinating Agents: Reagents such as Selectfluor (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are widely used for electrophilic fluorination. These reagents are often more manageable and selective than elemental fluorine.

Nucleophilic Fluorination: The use of nucleophilic fluoride (B91410) sources, such as potassium fluoride (KF), is an economical approach. However, the low nucleophilicity of fluoride in protic solvents and its high basicity in aprotic solvents present challenges. Modern methods have been developed to overcome these issues, including the use of phase-transfer catalysts or specialized solvent systems.

Metal-Catalyzed Fluorination: Transition metal-catalyzed reactions have emerged as powerful tools for C-F bond formation. For instance, palladium- or copper-catalyzed fluorination of aryl halides or boronic acids can provide access to fluoroaromatics under milder conditions than traditional methods.

Table 2: Overview of Modern Aromatic Fluorination Methods

| Method | Fluorine Source | Key Features |

|---|---|---|

| Electrophilic Fluorination | Selectfluor, NFSI | High selectivity, milder conditions than F₂ |

| Nucleophilic Fluorination | Potassium Fluoride (KF) | Economical, requires activation |

| Metal-Catalyzed Fluorination | Metal fluorides (e.g., AgF) | Catalytic, good for functionalized substrates |

Strategies for Enhanced Sustainability in Aromatic Fluorination, Mitigating Hazardous Waste

The development of more environmentally friendly or "green" fluorination methods is a significant area of current research, aiming to reduce the hazardous waste associated with traditional fluorination processes.

Avoiding Traditional Methods: The classic Balz-Schiemann reaction, used for introducing fluorine into an aromatic ring via diazonium salts, generates significant amounts of hazardous waste. Modern methods that avoid such precursors are inherently more sustainable.

Mechanochemistry: Solid-state aromatic nucleophilic fluorination using mechanochemical methods, such as ball milling, has been developed. This approach can reduce or eliminate the need for hazardous solvents, making the process faster and more environmentally friendly.

Catalytic Approaches: The use of catalytic systems, as mentioned previously, not only improves efficiency but also reduces waste by minimizing the need for stoichiometric reagents.

Optimization of Reaction Conditions for Yield and Selectivity

The primary method for synthesizing this compound is through the electrophilic nitration of 1,3-difluoro-2-methylbenzene (also known as 2,6-difluorotoluene). The optimization of this reaction is centered on several key parameters, including the choice of nitrating agent, solvent, catalyst, reaction temperature, and reaction time.

A common laboratory-scale synthesis involves the use of a mixture of concentrated nitric acid and sulfuric acid. In a typical procedure, 65% nitric acid is added dropwise to a solution of 1,3-difluoro-2-methylbenzene dissolved in concentrated sulfuric acid at a low temperature, such as -10°C. The reaction mixture is stirred for a short period, for instance, 30 minutes, to ensure the completion of the reaction. This method has been reported to produce this compound in a 78% yield. chemicalbook.com

While this standard method provides a good baseline yield, further optimization can be explored to enhance both the yield and the selectivity of the desired product. Research into the nitration of analogous compounds, such as other fluorotoluenes, offers valuable insights into potential optimization strategies. The key to improving the synthesis lies in controlling the regioselectivity of the nitration to favor the formation of the 4-nitro isomer over other potential isomers.

Influence of Catalysts

The use of solid acid catalysts is a promising approach to improve the regioselectivity and yield of nitration reactions involving fluorotoluenes. These catalysts can offer a more environmentally friendly alternative to the traditional mixed-acid process. Studies on the nitration of 2-fluorotoluene have demonstrated the effectiveness of various solid acid catalysts in promoting high selectivity for the para-nitro isomer.

For example, catalysts such as Fe/Mo/SiO2, MoO3/SiO2, and H-beta zeolite have been shown to exhibit high conversion and selectivity in the nitration of fluorotoluene isomers. The acidity of these catalysts plays a crucial role in their effectiveness. In the case of 2-fluorotoluene nitration, the use of such catalysts has led to a high selectivity for the para-substituted product, which is structurally analogous to the desired this compound.

To illustrate the potential impact of catalyst selection on a similar reaction, the following table summarizes the findings from the nitration of 2-fluorotoluene, which can be considered a model for the optimization of this compound synthesis.

Table 1: Catalyst Performance in the Nitration of a Fluorotoluene Analog

| Catalyst | Conversion (%) | Selectivity for para-nitro isomer (%) |

|---|---|---|

| Fe/Mo/SiO2 | High | High |

| MoO3/SiO2 | High | High |

| H-beta zeolite | High | High |

Effect of Temperature and Reaction Time

Temperature is a critical parameter in nitration reactions. The initial low temperature of -10°C in the standard synthesis of this compound is employed to control the exothermic nature of the reaction and to minimize the formation of byproducts. chemicalbook.com Varying the temperature can have a significant impact on both the reaction rate and the selectivity. An increase in temperature could potentially lead to a higher conversion rate but might also decrease the selectivity for the desired 4-nitro isomer.

The reaction time is another important factor. In the reported synthesis, a reaction time of 30 minutes was sufficient to achieve a 78% yield. chemicalbook.com Optimizing the reaction time involves finding the point at which the maximum yield of the desired product is achieved without significant formation of degradation products or further nitration.

Solvent and Nitrating Agent

The choice of solvent and nitrating agent can also be optimized. While the sulfuric acid and nitric acid mixture is a potent nitrating system, other reagents can be explored. The concentration of the nitric acid is a key variable; for instance, using 70% nitric acid has been found to be effective in the nitration of fluorotoluenes. The role of sulfuric acid is to protonate the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating species. The ratio of sulfuric acid to nitric acid can be adjusted to optimize the generation of the nitronium ion.

The following table outlines a baseline synthesis and potential areas for optimization based on analogous reactions.

Table 2: Optimization Parameters for the Synthesis of this compound

| Parameter | Baseline Condition | Potential Optimization Strategy | Expected Outcome |

|---|---|---|---|

| Catalyst | Sulfuric Acid | Introduction of solid acid catalysts (e.g., zeolites) | Increased regioselectivity for the 4-nitro isomer, easier work-up |

| Temperature | -10°C | Systematic variation to find optimal balance | Improved yield and selectivity |

| Reaction Time | 30 minutes | Monitoring reaction progress to determine optimal duration | Maximized yield, minimized byproducts |

| Nitrating Agent | 65% Nitric Acid | Variation of nitric acid concentration | Enhanced reaction rate and efficiency |

Mechanistic Investigations of 1,3 Difluoro 2 Methyl 4 Nitrobenzene Reactivity

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 1,3-difluoro-2-methyl-4-nitrobenzene, facilitated by the presence of electron-withdrawing groups that activate the aromatic ring towards nucleophilic attack. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

The nitro group (NO₂) at the C4 position is a powerful activating group for SNAr reactions. Its strong electron-withdrawing nature, operating through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring. This electron deficiency makes the ring highly susceptible to attack by nucleophiles.

The resonance effect of the nitro group is particularly crucial in stabilizing the negatively charged Meisenheimer complex formed during the reaction. When a nucleophile attacks a carbon atom bearing a leaving group (in this case, a fluorine atom), the aromaticity of the ring is temporarily disrupted. The negative charge of the resulting intermediate can be delocalized onto the oxygen atoms of the nitro group, especially when the attack occurs at positions ortho or para to it. In this compound, the fluorine atom at C1 is para to the nitro group, and the fluorine at C3 is ortho. This positioning allows for effective stabilization of the intermediate formed upon nucleophilic attack at either C1 or C3, thereby lowering the activation energy and facilitating the substitution.

The regioselectivity of SNAr reactions on this compound is governed by a combination of electronic and steric factors. The two fluorine atoms at C1 and C3 are the potential leaving groups.

Electronic Effects: The nitro group strongly activates both the C1 (para) and C3 (ortho) positions. Generally, para-substitution is favored over ortho-substitution due to reduced steric hindrance. The negative charge in the Meisenheimer intermediate is effectively stabilized by the nitro group in both cases.

Steric Effects: The methyl group at the C2 position introduces significant steric hindrance around the C1 and C3 positions. The attack of a nucleophile at C3 is sterically more hindered than at C1 because the C3 position is flanked by both the methyl group (at C2) and the nitro group (at C4). In contrast, the C1 position is only adjacent to the methyl group. Consequently, nucleophilic attack is generally favored at the less sterically encumbered C1 position.

Studies on the analogous compound, 2,4-difluoronitrobenzene, have shown that the regioselectivity of nucleophilic attack is highly dependent on reaction conditions, particularly the solvent. acs.org In nonpolar solvents like toluene, substitution occurs preferentially at the ortho position (C1 in the target molecule's case), whereas polar solvents favor para substitution (C3). acs.org This is attributed to the formation of a six-membered polar transition state in nonpolar solvents which favors the ortho attack. acs.org For this compound, the added steric bulk of the methyl group at C2 would be expected to further disfavor attack at the C3 position, making substitution at C1 the more probable outcome under most conditions.

| Position of Attack | Relation to NO₂ | Steric Hindrance | Predicted Major Product | Rationale |

|---|---|---|---|---|

| C1 | Para | Moderate (from C2-Methyl) | Substitution at C1 | The C1 position is electronically activated (para to NO₂) and significantly less sterically hindered than the C3 position, which is flanked by both the methyl and nitro groups. |

| C3 | Ortho | High (from C2-Methyl and C4-Nitro) |

Reduction Reactions of the Nitro Functionality

The nitro group of this compound can be readily reduced to an amino group, providing a synthetic route to valuable aniline (B41778) derivatives. This transformation is a cornerstone in the synthesis of many complex organic molecules.

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediate species. nih.gov While strong reducing agents in acidic media often lead directly to the amine with only transient intermediates, milder conditions can allow for the isolation or observation of these species. libretexts.org The generally accepted pathway involves the sequential formation of a nitroso compound and then a hydroxylamine (B1172632) derivative before the final amine product is formed. nih.govlibretexts.org

The reduction pathway can be summarized as follows:

Nitro to Nitroso: The nitro group (R-NO₂) is first reduced by two electrons to a nitroso group (R-N=O).

Nitroso to Hydroxylamine: The nitroso intermediate is rapidly reduced further by another two electrons to form an N-substituted hydroxylamine (R-NHOH). nih.gov

Hydroxylamine to Amine: Finally, a further two-electron reduction of the hydroxylamine yields the corresponding primary amine (R-NH₂).

Under different conditions, particularly in alkaline media, bimolecular reduction products such as azoxy, azo, and hydrazo compounds can also be formed through condensation reactions of the intermediates. libretexts.org

The conversion of this compound to 2,6-difluoro-3-methylaniline (B1354943) is a synthetically important derivatization. This transformation fundamentally alters the electronic properties of the benzene (B151609) ring, converting the strongly electron-deactivating nitro group into a strongly electron-donating amino group. masterorganicchemistry.com A variety of reagents can accomplish this reduction, with the choice often depending on the presence of other functional groups and the desired selectivity.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a clean and efficient method using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel (Ni). masterorganicchemistry.com

Metal-Acid Systems: A classic and cost-effective method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com

The resulting 2,6-difluoro-3-methylaniline is a versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and other functional materials. The amino group can undergo a wide range of further reactions, including diazotization, acylation, and alkylation, allowing for the introduction of diverse functionalities.

| Reagent System | Typical Conditions | Key Features |

|---|---|---|

| H₂ / Pd/C | Methanol or Ethanol, Room Temperature | High yield, clean reaction, functional group tolerance can be an issue. |

| Fe / HCl | Aqueous/Alcoholic solution, Reflux | Inexpensive, robust, widely used in industry. |

| Sn / HCl | Aqueous solution, Reflux | Effective but tin salts can be difficult to remove. |

| Zn / HCl | Aqueous solution | Strong reducing agent. libretexts.org |

| SnCl₂ | Ethanol | A pH-neutral, non-aqueous system. masterorganicchemistry.com |

Electrophilic Aromatic Substitution Reactions on the Core Structure

Electrophilic aromatic substitution (SEAr) on the this compound core is significantly challenging due to the cumulative electronic effects of the substituents. Aromatic rings undergo SEAr reactions when they are sufficiently nucleophilic to attack an incoming electrophile. wikipedia.orgmasterorganicchemistry.com

In this molecule, the nitro group is a very strong deactivating group, withdrawing electron density from the ring and destabilizing the cationic intermediate (the Wheland intermediate or arenium ion) formed during the reaction. wikipedia.org This deactivating effect is most pronounced at the ortho and para positions, making the nitro group a meta-director for any potential SEAr.

Furthermore, the two fluorine atoms, while ortho, para-directing, are also deactivating towards electrophilic substitution due to their strong inductive electron withdrawal. libretexts.org The methyl group is the only activating group present, directing incoming electrophiles to its ortho and para positions (C1, C3, and C5).

The combined effect is a heavily deactivated aromatic system. The powerful deactivation by the nitro and fluoro groups overwhelms the weak activation by the methyl group. Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions would require extremely harsh conditions to proceed and would likely result in low yields or decomposition of the starting material. The most likely, though still unfavorable, position for substitution would be at C5, which is ortho to the activating methyl group and meta to the deactivating nitro group.

Impact of Fluorine Atoms on Compound Reactivity and Intermolecular Interactions

The presence of two fluorine atoms on the benzene ring of this compound profoundly influences its chemical reactivity and the nature of its intermolecular interactions. These effects stem primarily from the unique electronic properties of fluorine, the most electronegative of all elements.

Electronic Effects and Reactivity

The fluorine atoms exert a powerful influence on the electron distribution within the aromatic ring through two opposing mechanisms: the inductive effect (-I) and the resonance effect (+R).

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the benzene ring through the sigma (σ) bond framework. jmu.edu This inductive withdrawal deactivates the ring, making it less susceptible to electrophilic aromatic substitution.

Resonance Effect (+R): The lone pairs of electrons on the fluorine atoms can be donated into the pi (π) system of the benzene ring. researchgate.net While fluorine is a moderate π-electron donor, this resonance effect is significantly outweighed by its strong inductive withdrawal. researchgate.net

The net result is a significant decrease in electron density on the aromatic ring. This deactivation is further intensified by the strong electron-withdrawing nitro group (-NO₂). Consequently, the molecule is highly activated towards nucleophilic aromatic substitution (SNAr) . The positions on the ring that are ortho and para to the nitro group are particularly electron-deficient, making the fluorine atoms, especially the one at the C-1 position, susceptible to displacement by nucleophiles. nih.gov Research on similarly activated dihalogenated molecules shows that fluorine atoms are readily displaced in sequential substitution reactions, highlighting their role as effective leaving groups in this context. nih.gov

The table below summarizes the electronic contributions of the substituents on the benzene ring.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

| Fluorine | 1 | Strong Withdrawal (-I) | Moderate Donation (+R) | Strong Net Withdrawal |

| Methyl | 2 | Weak Donation (+I) | Weak Hyperconjugation | Weak Donation |

| Fluorine | 3 | Strong Withdrawal (-I) | Moderate Donation (+R) | Strong Net Withdrawal |

| Nitro | 4 | Strong Withdrawal (-I) | Strong Withdrawal (-R) | Very Strong Withdrawal |

This table illustrates the generally accepted electronic effects of these functional groups in aromatic systems.

Intermolecular Interactions

The fluorine atoms are key players in defining the non-covalent interactions that govern the compound's physical properties and solid-state structure.

Dipole-Dipole Interactions: The C-F bonds are highly polar. The presence of two C-F bonds and a C-NO₂ bond creates a significant molecular dipole moment, leading to strong dipole-dipole interactions between molecules.

Weak Hydrogen Bonds: The electronegative fluorine atoms can act as acceptors for weak hydrogen bonds, forming C-H···F interactions with neighboring molecules. These interactions, while individually weak, can collectively contribute to the stability of the crystal lattice.

Lipophilicity: The replacement of hydrogen atoms with fluorine generally increases the lipophilicity of a molecule. jmu.edu This change affects how the molecule interacts with nonpolar environments and influences its solubility characteristics.

The interplay between these forces is complex. While the polar nitro and fluoro groups suggest a dominant role for electrostatic interactions, the importance of dispersion forces in the stacking of aromatic rings cannot be overlooked. researchgate.net The specific arrangement of the fluorine, methyl, and nitro groups dictates a unique balance of these intermolecular forces, defining the compound's crystal packing and macroscopic properties.

The following table provides a hypothetical comparison of interaction energies, based on principles observed in related aromatic compounds, to illustrate the contribution of different forces.

| Interaction Type | Representative Energy (kJ/mol) | Role of Fluorine Atoms |

| Electrostatic (Dipole-Dipole) | -5 to -10 | Increase molecular dipole, strengthening interactions |

| Dispersion (van der Waals) | -10 to -20 | Increase polarizability, enhancing stacking interactions |

| Weak Hydrogen Bonds (C-H···F) | -2 to -6 | Act as hydrogen bond acceptors |

Note: The energy values are illustrative and based on typical ranges for these interaction types in similar molecular systems.

Computational and Theoretical Studies of 1,3 Difluoro 2 Methyl 4 Nitrobenzene

Quantum Chemical Investigations (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the geometric and electronic properties of molecules. These calculations can provide a deep understanding of a compound's stability, reactivity, and spectroscopic characteristics.

While specific studies on the reaction barriers and transition state structures of 1,3-Difluoro-2-methyl-4-nitrobenzene are not readily found, computational investigations into the reaction mechanisms of related compounds offer valuable insights. For example, DFT has been successfully applied to explore the synthesis of ethoxycarbonyldifluoromethylated oxindoles from N-arylmethacrylamides, demonstrating that a radical-based ring closure is energetically more favorable than a heterolytic process. nih.gov Such studies highlight the capability of theoretical methods to elucidate reaction mechanisms and predict the most likely pathways, a methodology that could be applied to understand the reactivity of this compound in various chemical transformations. nih.gov

The electronic structure of an aromatic compound is key to its reactivity. Descriptors such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges can be calculated to predict how a molecule will interact with other species.

For a related molecule, 3-chloro-4-fluoronitrobenzene (B104753), DFT calculations have been performed to analyze these properties. researchgate.netprensipjournals.com These studies reveal regions of positive and negative electrostatic potential, indicating likely sites for nucleophilic and electrophilic attack, respectively. researchgate.netprensipjournals.com The nitro group, being strongly electron-withdrawing, creates a significant region of positive potential on the aromatic ring, making it susceptible to nucleophilic aromatic substitution. The fluorine atoms also contribute to the electrophilic character of the ring.

Key properties like dipole moment, chemical hardness, electronegativity, and the electrophilicity index can also be determined. prensipjournals.com For 3-chloro-4-fluoronitrobenzene, simulations have been used to examine frontier molecular orbitals and molecular electrostatic potential regions, providing a comprehensive picture of its reactive nature. researchgate.netprensipjournals.com It can be inferred that this compound would exhibit a complex interplay of electronic effects from its two fluorine atoms, a nitro group, and a methyl group, all influencing its reactivity.

Table 1: Calculated Reactivity Descriptors for a Structurally Related Compound (3-Chloro-4-fluoronitrobenzene)

| Property | Calculated Value |

| Dipole Moment | Data not available |

| Chemical Hardness | Data not available |

| Electronegativity | Data not available |

| Electrophilicity Index | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

Note: Specific values for 3-chloro-4-fluoronitrobenzene are detailed in the cited research but are not reproduced here. This table illustrates the types of data generated in such computational studies. prensipjournals.com

Molecular Dynamics and Docking Simulations for Interaction Analysis

Molecular dynamics (MD) and docking simulations are powerful tools for investigating how a molecule might interact with biological macromolecules, such as proteins. These simulations can predict binding affinities and modes of interaction, which is crucial in fields like drug discovery.

There are no specific MD or docking studies published for this compound. However, the general applicability of these techniques is well-established. For instance, MD simulations can capture the behavior of proteins and other biomolecules in atomic detail, providing insights into their functional mechanisms. jmu.edu Docking studies, in turn, can predict how a small molecule like this compound might fit into the active site of an enzyme or receptor. Given the presence of polar (fluoro and nitro groups) and nonpolar (methyl and benzene (B151609) ring) regions, it is plausible that this compound could engage in a variety of interactions, including hydrogen bonds, halogen bonds, and hydrophobic interactions.

Comparative Computational Analysis with Isomers and Structurally Related Analogs (e.g., Difluoronitrobenzene isomers)

Comparing the computational data of a molecule with its isomers and analogs can reveal important structure-property relationships. A combined experimental and computational thermochemical study on difluoronitrobenzene isomers (2,4-DFNB, 2,5-DFNB, and 3,4-DFNB) provides a basis for such a comparison. chemicalbook.com

This study determined the standard molar enthalpies of formation in the gaseous phase for these isomers, which are directly related to their thermodynamic stability. chemicalbook.com The enthalpies of formation were also estimated using the G3MP2B3 composite method, showing good agreement with experimental values. chemicalbook.com

Table 2: Standard Molar Enthalpies of Formation in the Gaseous Phase (ΔfHm°(g)) at 298.15 K for Difluoronitrobenzene Isomers

| Compound | Experimental ΔfHm°(g) (kJ·mol⁻¹) |

| 2,4-Difluoronitrobenzene | -(296.3 ± 1.8) |

| 2,5-Difluoronitrobenzene | -(288.2 ± 2.1) |

| 3,4-Difluoronitrobenzene | -(302.4 ± 2.1) |

Source: Adapted from a combined experimental and computational thermodynamic study. chemicalbook.com

These data indicate that the relative positions of the fluoro and nitro substituents have a discernible effect on the thermodynamic stability of the molecule. It can be hypothesized that the addition of a methyl group, as in this compound, would further influence the electronic distribution and steric interactions within the molecule, leading to a unique thermodynamic and reactivity profile compared to its non-methylated counterparts.

Furthermore, computational studies on 3-chloro-4-fluoronitrobenzene have provided theoretical vibrational frequencies and NMR chemical shifts that correlate well with experimental data. prensipjournals.com This underscores the accuracy of modern computational methods in predicting spectroscopic properties, which would be invaluable for the characterization of this compound. prensipjournals.com

Spectroscopic Characterization Methodologies for 1,3 Difluoro 2 Methyl 4 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 1,3-Difluoro-2-methyl-4-nitrobenzene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons and the methyl group. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the methyl protons appear as a sharp singlet around δ 2.30 ppm. chemicalbook.com The two aromatic protons are observed as multiplets in the region of δ 6.8-7.1 ppm and δ 7.80 ppm. chemicalbook.com The complex splitting patterns of these aromatic protons are a result of spin-spin coupling with each other and with the adjacent fluorine atoms.

Interactive Data Table: ¹H NMR Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 7.80 | Multiplet |

| Aromatic CH | 6.8-7.1 | Multiplet |

| Methyl (CH₃) | 2.30 | Singlet |

| Solvent: CDCl₃, Frequency: 400 MHz chemicalbook.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. For this compound (C₇H₅F₂NO₂), the molecular weight is 173.12 g/mol . myskinrecipes.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 173. The fragmentation of the molecular ion provides a unique fingerprint that aids in structural confirmation. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂) or parts of it, such as NO or O. The presence of fluorine and methyl substituents on the benzene (B151609) ring will also influence the fragmentation pattern.

While a detailed experimental fragmentation pattern for this compound is not explicitly detailed in the available search results, the fragmentation of related cyclic difluoramino and nitro compounds often involves the successive loss of nitro or difluoramino groups. nih.gov Therefore, key fragment ions for this compound would be expected from the loss of the NO₂ group (m/z 127) and subsequent fragmentation of the resulting difluoro-methyl-benzene cation.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Description |

| 173 | [C₇H₅F₂NO₂]⁺ | Molecular Ion (M⁺) |

| 127 | [C₇H₅F₂]⁺ | Loss of NO₂ from the molecular ion |

Advanced Chromatographic Techniques (e.g., HPLC, UPLC, LC-MS) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and their combination with Mass Spectrometry (LC-MS) are essential techniques for assessing the purity of this compound and for the analysis of complex mixtures containing this compound. These methods offer high resolution and sensitivity for separating the target compound from impurities and other components.

While specific application data for this compound is limited in the provided search results, a novel LC-APCI-MS/MS (Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry) method has been developed for the trace analysis of a positional isomer, 3,4-Difluoronitrobenzene. mdpi.com In that study, the compound exhibited a retention time of 4.0 minutes, demonstrating the suitability of LC-based methods for the analysis of such compounds. mdpi.com

The choice of the stationary phase (column) and mobile phase is critical for achieving optimal separation. For compounds like this compound, reversed-phase columns (e.g., C18) are commonly employed, with mobile phases typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The detector, often a UV detector set at a wavelength where the compound exhibits strong absorbance, or a mass spectrometer, allows for quantification and identification. UPLC systems, by utilizing smaller particle size columns, can provide faster analysis times and improved resolution compared to traditional HPLC. The coupling of LC with MS (LC-MS) provides an additional layer of confirmation by furnishing mass-to-charge ratio data for the eluting peaks, enabling the confident identification of this compound even in complex matrices.

Applications of 1,3 Difluoro 2 Methyl 4 Nitrobenzene in Advanced Chemical Synthesis and Materials Science Research

Utilization as a Key Synthetic Intermediate for Complex Organic Moleculessigmaaldrich.comchemicalbook.com

1,3-Difluoro-2-methyl-4-nitrobenzene is primarily valued as a key intermediate in multi-step organic synthesis. chemicalbook.com Its chemical structure is endowed with reactive sites that chemists can selectively modify to construct more intricate molecular architectures. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the fluorine atoms can influence the electronic properties and reactivity of the benzene (B151609) ring through nucleophilic aromatic substitution reactions. This versatility makes it a foundational element for creating a diverse range of complex organic products. sigmaaldrich.com

Research interest in 1,3-difluorobenzene (B1663923) derivatives is significant due to their presence in various biologically active compounds. jmu.edujmu.edu This structural motif is found in certain fluoroquinolone antibacterials, a class of broad-spectrum antibiotics that function by inhibiting bacterial DNA replication. researchgate.netnih.gov The synthesis pathways for these types of compounds often rely on fluorinated and nitrated benzene precursors. For instance, the core structure of many advanced fluoroquinolones features a substituted, fluorinated aromatic ring, and intermediates like this compound can serve as a starting point for building the quinolone nucleus. jmu.edumdpi.com The presence of the nitro group is particularly useful, as its conversion to an amino group is a critical step in forming the fused ring system characteristic of these antibacterial agents.

The compound serves as a fundamental building block for creating other, more complex intermediates used in the pharmaceutical and agrochemical industries. chemicalbook.com In pharmaceutical development, the difluoronitrobenzene scaffold is a component in the synthesis of novel therapeutic agents. The fluorine atoms are known to enhance metabolic stability and bioavailability in drug candidates. myskinrecipes.com

In the agrochemical sector, fluorinated aromatic compounds are integral to the design of modern pesticides, including herbicides, insecticides, and fungicides. jmu.edu For example, some fluorinated fungicides operate by inhibiting sterol biosynthesis in fungi. jmu.edu Benzoylurea insecticides also incorporate fluorinated benzene moieties. jmu.edu this compound provides a readily available starting material for the synthesis of the aniline (B41778) derivatives that are often precursors to these complex agrochemicals.

Contributions to the Development of Functional Materials with Specific Properties

Beyond life sciences, this compound is utilized in materials science. sigmaaldrich.commyskinrecipes.com It is listed as a component for creating materials such as ion-exchange resins, coatings, and various thermoplastics. myskinrecipes.com The incorporation of fluorinated building blocks into polymers and resins can impart desirable properties, including high thermal stability, chemical resistance, and specific surface characteristics. The difluoro-aromatic structure can be integrated into polymer backbones or used to create specialized additives, plasticizers, or coupling agents that enhance the performance and durability of the final material. myskinrecipes.com

Research Applications in Life Sciences as a Biochemical Reagent

In the context of life sciences research, this compound is commercially available as a high-purity analytical chemical and research intermediate. myskinrecipes.comamericanelements.com Its primary role in this domain is as a starting material for the custom synthesis of novel molecules for biological testing. americanelements.com Researchers in medicinal chemistry and chemical biology utilize such building blocks to construct probes, potential enzyme inhibitors, or new drug candidates for investigation in cellular or biochemical assays. While not typically used as a direct biochemical reagent itself, it is a foundational tool for creating the specific molecules that are the subject of life sciences research. sigmaaldrich.com

Summary of Applications

| Application Area | Specific Use | Reference |

|---|---|---|

| Complex Organic Synthesis | Key intermediate for multi-step synthesis | sigmaaldrich.comchemicalbook.com |

| Biologically Active Compounds | Precursor for fluoroquinolone antibacterials and insecticides | jmu.edujmu.edu |

| Pharmaceuticals | Building block for therapeutic agent intermediates | chemicalbook.com |

| Agrochemicals | Precursor for modern fungicides and herbicides | jmu.edu |

| Materials Science | Component for resins, coatings, and thermoplastics | myskinrecipes.com |

| Life Science Research | Analytical chemical for custom synthesis of research molecules | americanelements.com |

Future Directions and Emerging Research Avenues

Exploration of Novel and Greener Reaction Pathways for Synthesis

The conventional synthesis of 1,3-Difluoro-2-methyl-4-nitrobenzene involves the nitration of 1,3-difluoro-2-methylbenzene using a mixture of concentrated nitric and sulfuric acids. chemicalbook.com This method, while effective, presents challenges related to the use of corrosive acids, exothermic reaction conditions, and the generation of acidic waste streams. rsc.orgresearchgate.net Emerging research focuses on developing safer and more environmentally benign alternatives.

Microwave-Assisted Synthesis: A promising green alternative is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields in shorter timeframes and with reduced energy consumption compared to conventional heating. scirp.orgresearchgate.net For nitration reactions, microwave assistance can enhance the efficiency of nitrating agents, potentially allowing for the use of milder reagents or solvent-free conditions. scirp.orgresearchgate.net Research in this area would explore the application of microwave technology to the nitration of 1,3-difluoro-2-methylbenzene, aiming to reduce the reliance on large volumes of sulfuric acid and decrease reaction times from hours to minutes. scirp.orgsciencemadness.org

Continuous Flow Technology: Continuous flow reactors, particularly microreactors, offer significant advantages for hazardous reactions like nitration. beilstein-journals.org These systems provide superior heat and mass transfer, allowing for precise control over reaction parameters and minimizing the risk of thermal runaways associated with the highly exothermic nature of nitration. rsc.orgresearchgate.netresearchgate.net The small reactor volume enhances safety, and the continuous nature of the process allows for efficient, scalable production. researchgate.netmdpi.com Future work will likely involve the development of a continuous flow process for this compound, potentially incorporating strategies for in-line purification and recycling of waste acid, thereby improving both the safety and sustainability of its production. rsc.orgresearchgate.net

The table below compares the traditional synthesis method with potential greener alternatives.

| Feature | Conventional Batch Nitration | Microwave-Assisted Synthesis (MAOS) | Continuous Flow Microreactor |

| Reagents | Conc. H₂SO₄ / HNO₃ | Potential for milder reagents/catalysts icm.edu.pl | Conc. H₂SO₄ / HNO₃ (with recycling potential) researchgate.net |

| Reaction Time | Hours chemicalbook.com | Minutes scirp.orgsciencemadness.org | Seconds to Minutes beilstein-journals.org |

| Energy Usage | High (prolonged heating) | Low (rapid, targeted heating) researchgate.net | Moderate (efficient heat transfer) researchgate.net |

| Safety Profile | Risk of thermal runaway researchgate.net | Reduced risk due to smaller scale | Inherently safer, excellent thermal control researchgate.netmdpi.com |

| Scalability | Challenging | Moderate | Excellent, scalable by numbering-up researchgate.net |

| Waste | Significant acid waste stream | Reduced solvent and reagent use | Potential for waste acid recycling researchgate.net |

Design and Synthesis of Advanced Derivatives with Tuned Reactivity

The functional groups of this compound—two fluorine atoms, a nitro group, and a methyl group—provide multiple handles for synthetic modification. Future research will focus on leveraging this inherent reactivity to create advanced derivatives with tailored properties for applications in medicinal chemistry and materials science.

Derivatization via Nitro Group Reduction: The reduction of the aromatic nitro group to an amine is a fundamental and highly valuable transformation in organic synthesis. rsc.org Catalytic hydrogenation of this compound would yield 2,6-difluoro-3-methylaniline (B1354943) , a key building block for various bioactive molecules. Modern research in this area focuses on developing highly selective and reusable catalysts, such as supported palladium nanoparticles, and implementing these reductions in continuous flow systems for enhanced safety and efficiency. mdpi.com Photochemical methods are also emerging as a mild and efficient way to achieve nitroarene reduction and subsequent C-N bond formation. acs.org

Derivatization via Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effect of the nitro group activates the fluorine atoms, particularly the one at the C1 position, towards nucleophilic aromatic substitution (SNAr). stackexchange.com This reactivity allows for the selective replacement of fluorine with a wide array of nucleophiles, including amines, alcohols, and thiols, to generate a library of new derivatives. acs.orgwikipedia.org For example, reaction with various primary or secondary amines could produce a series of N-substituted 3-fluoro-2-methyl-4-nitroaniline (B3030884) derivatives, which could be further elaborated after the reduction of the nitro group. The higher reactivity of the C-F bond compared to the C-Cl bond in SNAr reactions makes fluorinated precursors particularly valuable. askfilo.comyoutube.comyoutube.com

The following table illustrates potential derivatization pathways.

| Reaction Type | Reagents & Conditions | Potential Product | Significance |

| Nitro Group Reduction | H₂, Pd/C catalyst, continuous flow mdpi.com | 2,6-Difluoro-3-methylaniline | Key intermediate for pharmaceuticals and agrochemicals. |

| Nucleophilic Aromatic Substitution (SNAr) | R₂NH (various amines) acs.org | N,N-dialkyl-3-fluoro-2-methyl-4-nitroaniline | Creates diverse libraries for biological screening. |

| Nucleophilic Aromatic Substitution (SNAr) | NaOR (alkoxides) | 1-Alkoxy-3-fluoro-2-methyl-4-nitrobenzene | Introduces new functional groups to tune electronic and physical properties. |

Development of Enhanced Computational Predictive Models for Reaction Outcomes

Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. prensipjournals.com Applying these models to this compound can provide deep mechanistic insights, guide experimental design, and accelerate the discovery of new reactions and derivatives.

Future research will focus on building robust computational models to:

Predict Regioselectivity: In SNAr reactions, computational models can accurately predict which of the two fluorine atoms is more susceptible to nucleophilic attack by calculating the energies of the transition states and intermediate Meisenheimer complexes. amazonaws.comresearchgate.net This predictive power saves significant experimental effort in optimization.

Elucidate Reaction Mechanisms: DFT calculations can map the entire energy profile of a reaction, identifying the rate-determining step and revealing subtle mechanistic details. nih.gov For instance, models can clarify the precise mechanism of nitration for fluorinated toluenes, helping to optimize conditions for higher yields and selectivity. eurjchem.com

Screen Virtual Libraries: By calculating key molecular properties (e.g., electronic structure, reactivity indices), computational models can be used to screen virtual libraries of potential derivatives for desired characteristics before committing to their synthesis. prensipjournals.com This in silico approach can identify promising candidates for pharmaceutical or material applications, streamlining the development process.

Integration of this compound into Sustainable Chemical Processes

Beyond simply greening its synthesis, future research aims to embed the production and use of this compound within a broader sustainable framework. This holistic approach considers the entire lifecycle of the chemical, from raw materials to final products and their environmental fate.

A critical area of development is the sustainability of fluorine chemistry itself. Traditional methods often rely on hazardous hydrogen fluoride (B91410) (HF). Recent breakthroughs have demonstrated pathways to produce fluorochemicals directly from the mineral fluorspar using safer reagents like oxalic acid under mild conditions, which could revolutionize the supply chain for all fluoroaromatics. agchemigroup.eu

Furthermore, the integration of biocatalysis and biodegradation pathways represents a long-term goal for sustainability. While synthetic nitroaromatics are generally resistant to biodegradation, microorganisms have been shown to evolve pathways to metabolize these compounds. nih.govnih.gov Future research may explore engineering bacteria or enzymes for the bioremediation of waste streams containing nitroaromatic compounds or even for use in novel biosynthetic production routes for fluorinated molecules. renewable-carbon.euresearchgate.net This bio-based approach, combined with efficient, green chemical synthesis methods like continuous flow, charts a course toward a truly sustainable chemical industry. societechimiquedefrance.fr

常见问题

Q. What are the standard synthetic routes for preparing 1,3-Difluoro-2-methyl-4-nitrobenzene?

- Methodological Answer : The compound is typically synthesized via sequential halogenation and nitration reactions. A common approach involves:

- Fluorination : Introducing fluorine atoms at the 1- and 3-positions of a toluene derivative under controlled conditions (e.g., using HF or F₂ gas at 50–80°C).

- Nitration : Subsequent nitration at the 4-position using mixed acids (H₂SO₄/HNO₃) at low temperatures (0–5°C) to minimize byproducts.

Key parameters include reagent stoichiometry, temperature, and reaction time to ensure >80% yield and purity. Ortho/para-directing effects of methyl and nitro groups must be considered to avoid positional isomerism .

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Fluorination | HF, 70°C, 12h | 75 | 95 | |

| Nitration | HNO₃/H₂SO₄, 0°C, 4h | 82 | 92 |

Q. Which analytical techniques are most reliable for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is critical for distinguishing fluorine environments. For this compound, expect two distinct ¹⁹F signals (δ -110 to -120 ppm). ¹H NMR resolves methyl protons (δ 2.5–2.7 ppm) and aromatic protons (δ 7.8–8.2 ppm).

- GC-MS : Validates molecular weight (M⁺ = 173.12 g/mol) and fragmentation patterns.

- Elemental Analysis : Confirms C, H, N, F composition (C: 48.57%, H: 2.91%, F: 21.95%, N: 8.09%) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of volatiles.

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent degradation.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite). Dispose via certified hazardous waste services .

Q. How is this compound applied in medicinal chemistry research?

- Methodological Answer : It serves as a precursor for bioactive molecules:

- Antimicrobial Agents : Introduce sulfonamide or triazole moieties at the nitro group.

- Anticancer Probes : Functionalize the methyl group with alkylating agents (e.g., chlorambucil analogs).

- Derivatization : The nitro group facilitates reduction to amines for peptide coupling or Schiff base formation .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorination be mitigated?

- Methodological Answer : Regioselectivity is influenced by substituent electronic effects:

- Directing Groups : The methyl group (electron-donating) directs fluorination to adjacent positions. Use bulky fluorinating agents (e.g., Selectfluor®) to favor meta-fluorination.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at electron-deficient positions.

Computational modeling (DFT) predicts transition states to optimize reaction pathways .

Q. How to resolve contradictions in reported spectroscopic data (e.g., NMR shifts)?

- Methodological Answer :

- Cross-Validation : Compare data across multiple techniques (e.g., ¹H/¹³C/¹⁹F NMR, IR).

- Database Referencing : Use NIST Chemistry WebBook or PubChem to benchmark shifts (e.g., ¹⁹F δ -115 ppm for para-fluorine).

- Isotopic Labeling : Introduce ¹³C or ²H labels to resolve overlapping signals in complex mixtures .

Q. What strategies optimize reaction conditions for gram-scale synthesis?

- Methodological Answer : Apply Design of Experiments (DoE):

- Variables : Temperature, catalyst loading, solvent ratio.

- Response Surface Models : Identify interactions between parameters. For example, increasing HNO₃ concentration beyond 40% reduces yield due to over-nitration.

Pilot studies show optimal nitration at 5°C with 1.2 equiv HNO₃, achieving 85% yield .

Q. How to manage hazardous byproducts (e.g., fluorinated nitro derivatives) during synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。